

Spectroscopic Characterization of 4-Iodo-2-nitrobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Iodo-2-nitrobenzoic acid

Cat. No.: B134310

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Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic signature of **4-Iodo-2-nitrobenzoic acid** ($C_7H_4INO_4$, CAS No: 116529-62-5). While experimental spectra for this specific compound are not readily available in public databases, this document synthesizes predictive data based on the well-documented spectroscopic characteristics of structurally related analogs. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this and similar molecules. The methodologies for acquiring such spectra are also detailed, ensuring a self-validating approach to a hypothetical characterization workflow.

Introduction: The Structural Context of 4-Iodo-2-nitrobenzoic Acid

4-Iodo-2-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a benzene ring with iodo, nitro, and carboxylic acid functional groups, suggests a rich and informative spectroscopic profile. The relative positions of these substituents—the carboxylic acid at C1, the nitro group at C2, and the iodine atom at C4—create a specific electronic environment that governs its chemical behavior and, consequently, its interaction with various spectroscopic probes.

The accurate characterization of such a molecule is paramount in fields like organic synthesis and medicinal chemistry, where purity and structural integrity are non-negotiable.

Spectroscopic techniques provide the necessary tools for this validation, offering a molecular fingerprint that confirms the successful synthesis and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ^1H NMR Spectrum

The proton NMR spectrum of **4-iodo-2-nitrobenzoic acid** is expected to show signals corresponding to the three aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding nearby protons, while the iodine atom has a weaker deshielding effect. The carboxylic acid proton is typically highly deshielded and often appears as a broad singlet.

Table 1: Predicted ^1H NMR Spectral Data for **4-iodo-2-nitrobenzoic Acid**

Predicted Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~11.0 - 13.0	Broad Singlet	1H	-COOH	The acidic proton of the carboxylic acid is highly deshielded and its signal is often broad due to hydrogen bonding and exchange.
~8.3 - 8.5	Doublet	1H	H-3	This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It would be split by H-5.
~8.1 - 8.3	Doublet of Doublets	1H	H-5	This proton is meta to the nitro group and ortho to the iodine atom. It would be split by H-3 and H-6.
~7.8 - 8.0	Doublet	1H	H-6	This proton is ortho to the carboxylic acid group and meta to the iodine atom. It would be split by H-5.

Note: Predicted chemical shifts are based on the analysis of similar compounds like 2-nitrobenzoic acid and 4-iodobenzoic acid. The exact values can vary depending on the solvent and concentration.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will reveal the seven distinct carbon environments in **4-iodo-2-nitrobenzoic acid**. The chemical shifts are influenced by the electronegativity of the attached groups.

Table 2: Predicted ^{13}C NMR Spectral Data for **4-iodo-2-nitrobenzoic Acid**

Predicted Chemical Shift (δ) ppm	Assignment	Rationale
~165 - 170	C=O	The carbonyl carbon of the carboxylic acid is typically found in this region.
~148 - 152	C-2	The carbon atom attached to the electron-withdrawing nitro group will be significantly deshielded.
~140 - 145	C-4	The carbon bearing the iodine atom will also be deshielded, though to a lesser extent than C-2.
~130 - 135	C-1	The carbon attached to the carboxylic acid group.
~125 - 130	C-5	Aromatic CH carbon.
~120 - 125	C-6	Aromatic CH carbon.
~115 - 120	C-3	Aromatic CH carbon.

Note: These are estimated chemical shifts based on data from related nitrobenzoic and iodobenzoic acids.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocol for NMR Spectroscopy



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Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

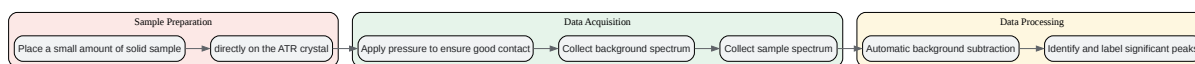
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **4-Iodo-2-nitrobenzoic acid** is expected to show characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carboxylic acid, the N-O bonds of the nitro group, and the C-I bond.

Table 3: Predicted IR Absorption Bands for **4-Iodo-2-nitrobenzoic Acid**

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2500 - 3300 (broad)	O-H stretch	Carboxylic acid
1680 - 1710	C=O stretch	Carboxylic acid
1510 - 1560 and 1340 - 1380	N-O asymmetric and symmetric stretch	Nitro group
1600 - 1450	C=C stretch	Aromatic ring
~500 - 600	C-I stretch	Iodo group

Note: These predictions are based on typical IR frequencies for these functional groups.[4][5]

Experimental Protocol for IR Spectroscopy (ATR)



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Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

The nominal molecular weight of **4-Iodo-2-nitrobenzoic acid** is 293 g/mol . The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of 292.9185 Da.[6]

Table 4: Predicted Key Fragments in the Mass Spectrum of **4-Iodo-2-nitrobenzoic Acid**

Predicted m/z	Fragment	Description
293	$[M]^+$	Molecular ion
276	$[M-OH]^+$	Loss of a hydroxyl radical from the carboxylic acid
248	$[M-NO_2]^+$	Loss of the nitro group
166	$[M-I]^+$	Loss of the iodine atom
121	$[C_6H_4COOH]^+$	Benzoyl cation

Note: Fragmentation patterns are predicted based on the known fragmentation of similar aromatic compounds.[7][8]

Experimental Protocol for Mass Spectrometry (EI-MS)



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Caption: Workflow for EI-MS data acquisition.

Conclusion

The spectroscopic characterization of **4-Iodo-2-nitrobenzoic acid** can be effectively predicted through the analysis of its constituent functional groups and comparison with structurally related molecules. This guide provides a detailed predictive framework for its ^1H NMR, ^{13}C NMR, IR, and MS spectra, along with standardized protocols for their acquisition. For any researcher synthesizing this compound, the data presented herein will serve as a valuable reference for confirming its identity and purity. It is always recommended to acquire experimental data for final validation.

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